5-Chloro-1-(3-chlorophenyl)-1-oxopentane
Description
5-Chloro-1-(3-chlorophenyl)-1-oxopentane is a chlorinated aromatic ketone with the molecular formula C₁₁H₁₁Cl₂O. Structurally, it consists of a pentanone backbone substituted with a chlorine atom at the 5-position and a 3-chlorophenyl group at the 1-position. The compound belongs to a class of halogenated ketones, which are often intermediates in organic synthesis for pharmaceuticals, agrochemicals, or materials science .
Properties
IUPAC Name |
5-chloro-1-(3-chlorophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCSGLFCRJLUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621987 | |
| Record name | 5-Chloro-1-(3-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-78-6 | |
| Record name | 5-Chloro-1-(3-chlorophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487058-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3-chlorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3-chlorophenyl)-1-oxopentane typically involves the chlorination of 1-(3-chlorophenyl)-1-oxopentane. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3-chlorophenyl)-1-oxopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(3-chlorophenyl)-1-oxopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-chlorophenyl)-1-oxopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms in the compound can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-Chloro-1-(3-chlorophenyl)-1-oxopentane and Analogues
Physicochemical and Commercial Considerations
- Lipophilicity : Increasing halogenation (e.g., 3,4-dichlorophenyl in CAS 150780-71-5) enhances lipophilicity but may compromise aqueous solubility, limiting pharmaceutical applications .
- Commercial Availability : Fluorinated (CAS 17135-46-5) and methoxylated (CAS 949-06-4) variants are commercially available, whereas iodinated and dichlorinated analogues face discontinuation or specialized handling requirements .
Biological Activity
5-Chloro-1-(3-chlorophenyl)-1-oxopentane is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H10Cl2O
- CAS Number : 487058-08-6
The presence of chlorine atoms and a carbonyl group suggests potential reactivity and interactions with biological targets.
The biological activity of this compound may be attributed to its ability to interact with various biomolecules, including enzymes, receptors, and DNA. The compound can induce changes in cellular pathways, potentially leading to therapeutic effects.
Proposed Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The chlorinated phenyl group may allow for binding to receptor sites, influencing signaling pathways.
Anticancer Properties
Recent studies have investigated the anticancer potential of halogenated compounds, including derivatives similar to this compound. For instance:
- Case Study on Related Compounds : A study on flavonol derivatives demonstrated that halogen substitutions at specific positions significantly enhanced cytotoxicity against human non-small cell lung cancer (A549) cells. Compounds with chlorinated phenyl groups showed IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .
The mechanism involved apoptosis induction through mitochondrial pathways and caspase activation, suggesting that similar mechanisms may be explored for this compound.
Antimicrobial Activity
Research into related compounds indicates that chlorinated derivatives often exhibit antimicrobial properties. The presence of chlorine can enhance the lipophilicity and membrane permeability of these compounds, potentially leading to increased antibacterial or antifungal effects.
Comparative Analysis with Similar Compounds
A comparative analysis can be useful in understanding the potential efficacy of this compound relative to other compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer (hypothetical) | TBD |
| Compound A (Flavonol) | - | Anticancer (A549) | 0.46 ± 0.02 |
| Compound B (Flavonol) | - | Anticancer (A549) | 3.14 ± 0.29 |
Future Directions in Research
Further research is warranted to explore the biological activity of this compound:
- In Vitro Studies : Assessing cytotoxicity against various cancer cell lines.
- Mechanistic Studies : Elucidating the pathways through which this compound exerts its effects.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic potential in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
